molecular formula C13H22N4O3S B5550325 N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide

N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide

Cat. No.: B5550325
M. Wt: 314.41 g/mol
InChI Key: AVQFBZAATUIHCV-CMPLNLGQSA-N
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Description

N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide is a useful research compound. Its molecular formula is C13H22N4O3S and its molecular weight is 314.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.14126175 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HMG-CoA Reductase Inhibitors

Methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors, were synthesized and evaluated. These compounds showed promising results in inhibiting HMG-CoA reductase, with some being significantly more potent than existing drugs like lovastatin and pravastatin in vitro and in rat isolated hepatocytes (Watanabe et al., 1997).

Synthesis of Sulfonamides and 1,3-Oxazine-2,4-diones

The synthesis of functionalized N 1 -[(2,6-dimethyl-4-oxo-4 H-pyran-3-yl)carbonyl]-1-arylsulfonamide and 3-(arylsulfonyl)-6-methyl-2 H-1,3-oxazine-2,4(3 H)-dione derivatives was achieved. This involved the reaction of arylsulfonyl isocyanates and diketene, demonstrating an effective route to these compounds (Alizadeh et al., 2008).

Proton Brake Mechanism

A study on N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline and its selective protonation resulted in a significant deceleration of rotation rates around both N-pyridyl and N-(i-Pr)phenyl bonds. This was attributed to a relayed brake mechanism, indicating potential applications in molecular motion control (Furukawa et al., 2020).

Insecticidal Activity

Pyrazole methanesulfonates, particularly pyrazole carboxamide methanesulfonates, demonstrated insecticidal activity with low levels of acute mammalian toxicity. This research highlights the potential of these compounds in developing new insecticides (Finkelstein & Strock, 1997).

Organometallic Chemistry

Diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes were synthesized. These compounds showed cytotoxic activity against Hela cells in vitro, suggesting potential applications in medicinal chemistry and organometallic catalysis (Li et al., 2010).

Properties

IUPAC Name

N-[(3S,4R)-1-(5-methyl-1H-pyrazole-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-8(2)10-6-17(7-12(10)16-21(4,19)20)13(18)11-5-9(3)14-15-11/h5,8,10,12,16H,6-7H2,1-4H3,(H,14,15)/t10-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQFBZAATUIHCV-CMPLNLGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CC(C(C2)NS(=O)(=O)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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